molecular formula C20H24N6O2 B2867754 3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 919028-94-7

3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2867754
CAS No.: 919028-94-7
M. Wt: 380.452
InChI Key: HLWXRQPWLUPIRK-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazine derivatives are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives can be established by techniques such as IR, mass spectra, 1H and 13C NMR spectroscopy .

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary widely depending on the specific biological activity. For example, some antiviral drugs that are 1,2,4-triazine derivatives work by inhibiting the replication of the virus .

Future Directions

The future research directions in the field of 1,2,4-triazine derivatives are likely to involve the synthesis of new derivatives with improved biological activities, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-5-10-26-19-21-17-16(24(19)11-14(3)22-26)18(27)25(20(28)23(17)4)12-15-8-6-13(2)7-9-15/h6-9H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWXRQPWLUPIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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